![molecular formula C12H14Cl2N2O2 B2592429 Ácido [4-(3,4-diclorofenil)piperazin-1-il]acético CAS No. 1267378-51-7](/img/structure/B2592429.png)

Ácido [4-(3,4-diclorofenil)piperazin-1-il]acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

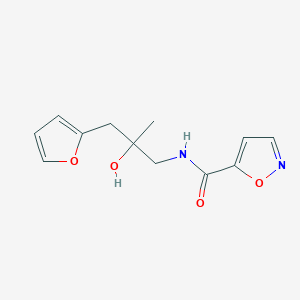

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is a useful research compound. Its molecular formula is C12H14Cl2N2O2 and its molecular weight is 289.16. The purity is usually 95%.

BenchChem offers high-quality [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, que comparten una similitud estructural con el ácido [4-(3,4-diclorofenil)piperazin-1-il]acético, se ha informado que exhiben propiedades antivirales. Por ejemplo, los derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido han mostrado actividad inhibitoria contra el virus de la influenza A y Coxsackie B4 . Esto sugiere que el ácido [4-(3,4-diclorofenil)piperazin-1-il]acético podría explorarse para posibles aplicaciones antivirales, particularmente en el desarrollo de nuevos fármacos antivirales.

Actividad anti-VIH

Los derivados del indol también se han investigado por sus propiedades anti-VIH. Los nuevos derivados de xanthenona indolílicos y oxocromenílicos se han estudiado por su capacidad para inhibir el VIH-1 . Dado el marco estructural del indol en estos compuestos, el ácido [4-(3,4-diclorofenil)piperazin-1-il]acético puede ser prometedor como un andamio para diseñar nuevos agentes anti-VIH.

Propiedades anticancerígenas

Los derivados del indol se han sintetizado y evaluado por sus actividades anticancerígenas. Por ejemplo, se ha informado que la pirazolo[3,4-d]pirimidina fluorada con un anillo heterocíclico de 1,3,4-tiadiazol posee propiedades citotóxicas . Esto indica que el ácido [4-(3,4-diclorofenil)piperazin-1-il]acético podría ser un compuesto valioso en la síntesis de nuevos fármacos anticancerígenos, aprovechando su estructura similar al indol.

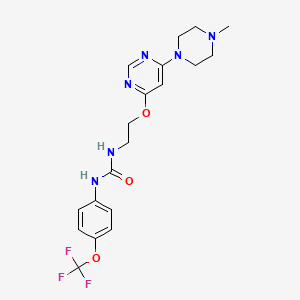

Ligandos del receptor de dopamina D3

Las 5-(4-arilpiperazin-1-il)-N-arilpentanamidas funcionalizadas, que están estructuralmente relacionadas con el ácido [4-(3,4-diclorofenil)piperazin-1-il]acético, se han diseñado como ligandos selectivos del receptor de dopamina D3 . Estos compuestos tienen aplicaciones potenciales en el tratamiento de trastornos por uso de sustancias, como la adicción a la cocaína. La investigación sobre estos ligandos podría guiar el desarrollo del ácido [4-(3,4-diclorofenil)piperazin-1-il]acético como agente terapéutico dirigido al receptor D3.

Actividad antioxidante

Los derivados del indol son conocidos por sus propiedades antioxidantes. La presencia de un núcleo de indol contribuye al barrido de radicales libres, lo cual es crucial para prevenir enfermedades relacionadas con el estrés oxidativo . El ácido [4-(3,4-diclorofenil)piperazin-1-il]acético podría investigarse por su capacidad antioxidante, lo que podría conducir a aplicaciones en terapias neuroprotectoras y antienvejecimiento.

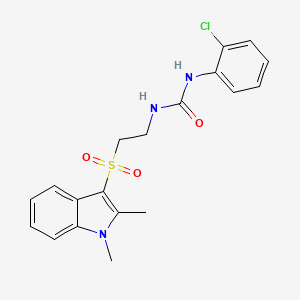

Actividad antimicrobiana y antituberculosa

El amplio espectro de actividades biológicas de los derivados del indol incluye efectos antimicrobianos y antituberculosos . Esto sugiere que el ácido [4-(3,4-diclorofenil)piperazin-1-il]acético podría utilizarse en el desarrollo de nuevos agentes antimicrobianos, particularmente contra cepas resistentes de bacterias y Mycobacterium tuberculosis.

Mecanismo De Acción

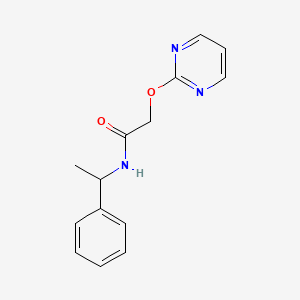

Target of Action

The primary target of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in the regulation of physiological functions in the gut and the central nervous system .

Mode of Action

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid exhibits high specific affinity for the histamine H1 receptor . This means that the compound binds to this receptor with a high degree of specificity, preventing histamine from binding to the receptor and triggering an immune response. This interaction between [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid and the H1 receptor results in the inhibition of the physiological effects mediated by histamine .

Biochemical Pathways

Upon binding to the H1 receptor, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid disrupts the normal biochemical pathways that are activated by histamine. This includes the inflammatory response pathway, which is typically triggered when histamine binds to the H1 receptor . By inhibiting this pathway, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid can help to alleviate symptoms associated with allergies and other conditions that involve an overactive immune response .

Pharmacokinetics

Given its structural similarity to other piperazine derivatives, it is likely that [4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid is well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid’s action primarily involve the inhibition of histamine-mediated responses. By binding to the H1 receptor, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid prevents histamine from triggering an immune response, thereby reducing inflammation and other symptoms associated with allergies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the H1 receptor. Additionally, the presence of other substances in the body, such as food or other drugs, can potentially affect the absorption and metabolism of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid .

Propiedades

IUPAC Name |

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)16-5-3-15(4-6-16)8-12(17)18/h1-2,7H,3-6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLJTCKBTBBOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)

![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)

![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)

![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)